N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide
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Overview
Description
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide is a complex organic compound with the molecular formula C21H17ClFN3O4 and a molecular weight of 429.83 g/mol . This compound is known for its unique chemical structure, which includes a nicotinamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the nicotinamide core: This step involves the preparation of the nicotinamide backbone through standard organic synthesis techniques.
Introduction of the phenoxy and methoxy groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the oxime linkage: The oxime linkage is formed by reacting the appropriate benzyl chloride derivative with hydroxylamine.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs, often using catalytic processes and automated synthesis techniques.
Chemical Reactions Analysis
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime linkage to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Hydrolysis: The oxime linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide can be compared with other similar compounds, such as:
N-(([(2-chloro-4-fluorobenzyl)oxy]imino)methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide: This compound has a similar structure but with an additional fluorophenoxy group.
N-(([(2-chloro-4-fluorobenzyl)oxy]imino)methyl)-2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide: This compound includes an azetanyl group, making it structurally unique.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-28-18-9-10-24-21(30-16-5-3-2-4-6-16)19(18)20(27)25-13-26-29-12-14-7-8-15(23)11-17(14)22/h2-11,13H,12H2,1H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDWBQCMBSGFFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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